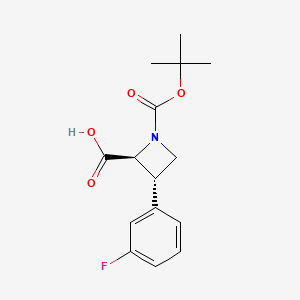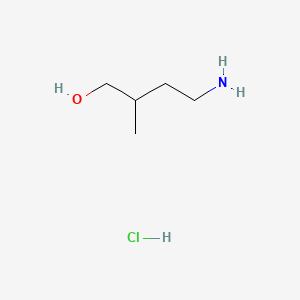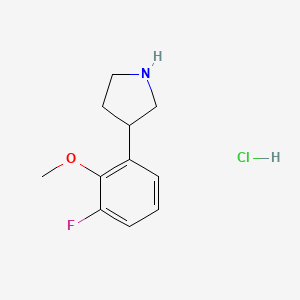
1,1,1-Trifluoro-3-(tetrahydro-2h-pyran-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol is a chemical compound with the following structural formula:
C8H13F3O2
It consists of a trifluoromethyl group, a tetrahydro-2H-pyran ring, and a hydroxyl group. The compound is also known by other names, including 1,1,1-trifluoro-3-(pyridin-2-yl)propan-2-one .
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves several steps. One common method starts with the reaction of 2,2,2-trifluoroacetophenone with tetrahydro-2H-pyran-4-one in the presence of a base. The resulting intermediate undergoes reduction to yield 1,1,1-trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol .
Industrial Production:
While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol can participate in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the ketone group can yield the alcohol.
Substitution: The trifluoromethyl group can undergo substitution reactions. Common reagents and conditions depend on the specific transformation, but typical reagents include reducing agents (such as lithium aluminum hydride) and nucleophiles (such as Grignard reagents).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Fluorinated Compounds: Its trifluoromethyl group imparts desirable properties in drug design.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its trifluoromethyl group and pyran ring may interact with biological targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, the combination of trifluoromethyl, pyran, and hydroxyl groups in 1,1,1-Trifluoro-3-(tetrahydro-2H-pyran-4-yl)propan-2-ol makes it distinct. Similar compounds include other fluorinated alcohols and ketones.
Eigenschaften
Molekularformel |
C8H13F3O2 |
|---|---|
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H13F3O2/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7,12H,1-5H2 |
InChI-Schlüssel |
DUXQTLYIHHXJLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)




![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)


![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)


